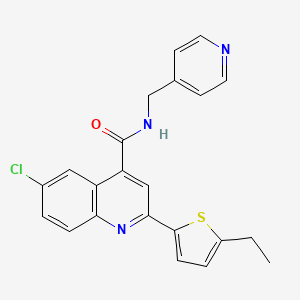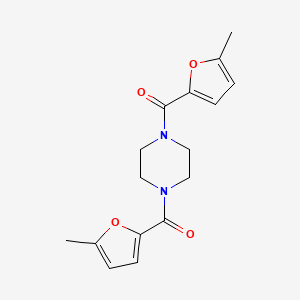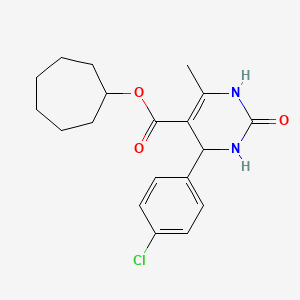
6-chloro-2-(5-ethylthiophen-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinoline derivative with a complex structure. Its systematic name reflects its substituents and functional groups. Let’s break it down:
Quinoline: The core structure consists of a quinoline ring, which is a heterocyclic aromatic ring containing nitrogen.
Carboxamide: The carboxamide functional group is present, indicating an amide linkage to the quinoline ring.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the following steps:
Quinoline Synthesis: Start with the synthesis of the quinoline ring, often via a Povarov reaction or a Friedländer synthesis.
Carboxamide Formation: Finally, convert the amine group to a carboxamide using appropriate reagents.
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Specific proprietary methods may vary among manufacturers.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at various positions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Substitution reactions occur at the chlorine and pyridine positions.
Common Reagents and Conditions: Reagents like Pd/C, NaBH₄, and various halogenating agents are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent, kinase inhibitor, or anti-inflammatory compound.
Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.
Materials Science: Its unique structure could find applications in organic electronics or materials design.
Mechanism of Action
Molecular Targets: Investigate its binding affinity to specific proteins or enzymes.
Pathways: Explore how it affects cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related quinoline derivatives.
Similar Compounds: Mention compounds like quinoline-4-carboxamide or other structurally related molecules.
Properties
Molecular Formula |
C22H18ClN3OS |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
6-chloro-2-(5-ethylthiophen-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H18ClN3OS/c1-2-16-4-6-21(28-16)20-12-18(17-11-15(23)3-5-19(17)26-20)22(27)25-13-14-7-9-24-10-8-14/h3-12H,2,13H2,1H3,(H,25,27) |
InChI Key |
FAMPLVRGDRDXIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxyethyl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11120628.png)

![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120635.png)
![3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11120638.png)

![7-Bromo-1-(4-methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120646.png)
![2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11120649.png)
![7-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11120650.png)
![N'~1~,N'~3~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]propanedihydrazide](/img/structure/B11120658.png)

![7-Phenyl-5-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11120672.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120678.png)
![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120689.png)
![N-(3,4-dimethylphenyl)-2-{1-[(4-ethoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11120690.png)
